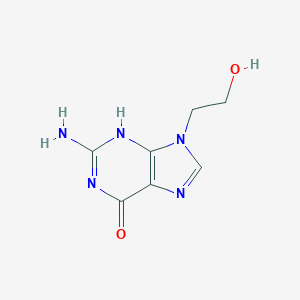

9-(2'-ヒドロキシエチル)グアニン

説明

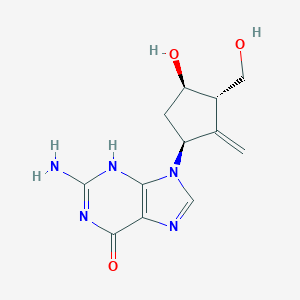

9-(2’-Hydroxyethyl)guanine is a compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is an impurity of the antiviral agent Acyclovir . It is also a nucleoside phosphotransferase acceptor .

Molecular Structure Analysis

The molecular structure of 9-(2’-Hydroxyethyl)guanine contains a total of 24 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .科学的研究の応用

プロテオミクス研究

9-(2’-ヒドロキシエチル)グアニン: は、プロテオミクス研究において生化学ツールとして使用されます。 タンパク質相互作用と機能、特に翻訳後修飾の文脈での研究に使用されます . この化合物は、タンパク質におけるグアニンの修飾を特定および定量化するのに役立ち、細胞プロセスを理解する上で重要です。

医薬品基準物質

認定基準物質として、9-(2’-ヒドロキシエチル)グアニン は、感染症研究における高精度で信頼性の高いデータ分析に使用されます。 これは、抗ウイルス剤および抗レトロウイルス剤の開発および試験で使用される分析方法の整合性と妥当性を保証します .

不純物プロファイリング

医薬品業界では、不純物プロファイリングは薬物の安全性と有効性にとって不可欠です。9-(2’-ヒドロキシエチル)グアニン は、グアニンの不純物プロファイリングの標準として役立ち、薬物関連法、FDA、薬局方ガイドラインで指定された限度値と閾値を満たすのに役立ちます .

医薬品開発および規制コンプライアンス

この化合物は、FDAへの新医薬品承認申請(ANDA)提出プロセスにおいても重要です。 これは、医薬品製剤の毒性研究に使用され、新規医薬品またはジェネリック医薬品が消費者に安全であり、規制基準に準拠していることを保証します .

抗ウイルス剤不純物分析

9-(2’-ヒドロキシエチル)グアニン: は、抗ウイルス剤アシクロビルの不純物として特定されています。 その分析は、抗ウイルス薬の品質管理にとって重要であり、不純物が薬物の安全性と有効性に悪影響を与えないことを保証します .

変異原性および発がん性研究

この化合物は、特定の化学物質の変異原性および発がん性に関する研究に関連しています。 これは、DNA付加体の形成とその変異または癌を引き起こす可能性を研究するために使用され、人間の健康に対する化学的リスクの理解に貢献しています .

作用機序

Target of Action

9-(2’-Hydroxyethyl)guanine, also known as 9-(2-Hydroxyethyl)guanine, is a nucleoside phosphotransferase acceptor . This means that it can accept a phosphate group from a nucleoside phosphotransferase enzyme, which plays a crucial role in the metabolism of nucleosides in cells.

Mode of Action

This could result in changes to the enzyme’s activity or the metabolic pathways it is involved in .

Biochemical Pathways

The biochemical pathways affected by 9-(2’-Hydroxyethyl)guanine are likely related to nucleoside metabolism. Nucleoside phosphotransferases are involved in the salvage pathway of nucleotide synthesis, which recycles nucleosides to synthesize nucleotides. By accepting a phosphate group, 9-(2’-Hydroxyethyl)guanine could potentially influence this pathway and its downstream effects .

Pharmacokinetics

As a small molecule with a molecular weight of 19518 , it is likely to have good bioavailability and be able to cross cell membranes easily.

Result of Action

Given its role as a nucleoside phosphotransferase acceptor, it may influence the activity of this enzyme and the metabolic pathways it is involved in .

特性

IUPAC Name |

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYFKBSRZDBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177749 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23169-33-7 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-40668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-HYDROXYETHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

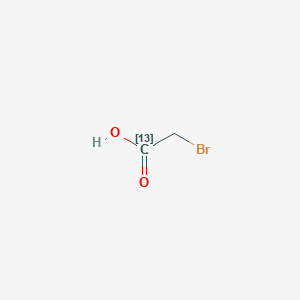

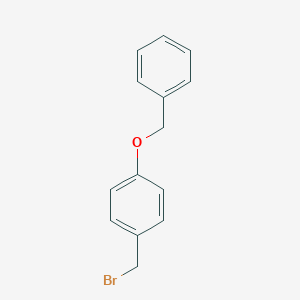

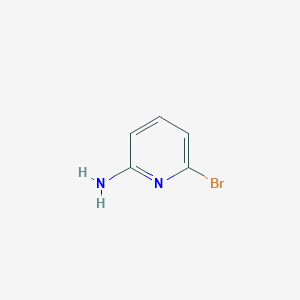

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of 9-(2-Hydroxyethyl)guanine?

A1: The crystal structure of 9-(2-Hydroxyethyl)guanine reveals key insights into its hydrogen bonding capabilities. The research highlights the formation of hydrogen bonds between the hydroxyl group of 9-(2-Hydroxyethyl)guanine and various sites on the guanine moiety, including N(7), O(6), N(1), and N(2) []. These interactions lead to the formation of molecular ribbons and sheets within the crystal lattice, showcasing the compound's potential for intermolecular interactions.

Q2: How does 9-(2-Hydroxyethyl)guanine interact with Ribonuclease T1?

A2: Research suggests that 9-(2-Hydroxyethyl)guanine acts as a substrate analog for Ribonuclease T1, a specific enzyme that cleaves RNA after guanine residues []. Although weaker than other analogs like 2'-GMP or 3'-GMP, 9-(2-Hydroxyethyl)guanine exhibits binding affinity to the enzyme. This interaction provides valuable information about the enzyme's binding site and its preference for guanine-based structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)